(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dimethoxyphenyl substituent. The Boc group enhances stability during synthetic processes, while the methoxy substituents influence electronic and steric properties. Its molecular formula is C₁₈H₂₅NO₆ (calculated), with a molecular weight of 363.38 g/mol .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-6-7-14(23-4)15(8-11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPFXQWKWVIIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves constructing the chiral pyrrolidine ring with the correct stereochemistry, introducing the 3,4-dimethoxyphenyl substituent, and protecting the nitrogen with a tert-butoxycarbonyl group. The key challenges include achieving high chiral purity, efficient ring closure, and selective functional group transformations under mild conditions.
Reported Synthetic Routes for Related Pyrrolidine-3-carboxylic Acids
While direct literature on the exact compound is limited, closely related pyrrolidine derivatives such as (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid have been studied extensively, providing insight into applicable methods.
Detailed Preparation Method (Adapted from Patent CN111072543B and Related Literature)
A robust, high-yielding, and stereoselective preparation method for chiral pyrrolidine-3-carboxylic acid derivatives involves the following steps:
| Step | Reaction Type | Description | Conditions / Notes |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Glycine ethyl ester reacts with a halogenated reagent (e.g., bromotoluene derivatives) in the presence of triethylamine to form an intermediate compound. | Mild conditions, typically at room temperature or slightly below (−5 to 30 °C). |
| 2 | Michael Addition / Cyclization | The intermediate undergoes a ring-closing reaction with ethyl acrylate and lithium tert-butoxide to form the pyrrolidine ring. | Temperature controlled between −5 to 30 °C to favor ring closure. |
| 3 | Nucleophilic Substitution | Further functionalization of the pyrrolidine ring by substitution to introduce halogen or other groups. | Precise control of reagent stoichiometry and reaction time. |
| 4 | Palladium-Catalyzed Coupling | Suzuki-type coupling with a vinyl boron complex and palladium acetate catalyst under nitrogen atmosphere to introduce the 3,4-dimethoxyphenyl moiety. | Elevated temperature (80–120 °C) for 6–10 hours; inert atmosphere to prevent catalyst degradation. |
| 5 | Catalytic Hydrogenation | Reduction of double bonds or protective groups using triethylamine and a ruthenium-based catalyst. | Temperature 60–80 °C for 3–8 hours; ensures stereochemical integrity. |
| 6 | Hydrolysis and Deprotection | Removal of ester groups and Boc protecting group under alkaline conditions or Pd/C hydrogenation depending on protecting groups used. | Mild alkaline hydrolysis or catalytic hydrogenation; preserves stereochemistry. |
This sequence yields the target compound with high chiral purity and yield, avoiding the use of highly toxic or strongly corrosive reagents common in older methods.
Comparison with Other Methods
| Method Reference | Starting Material | Key Features | Drawbacks | Yield & Purity Notes |
|---|---|---|---|---|
| US Patent 20110311474A1 | Ethyl 2-pentynoate | Linear reduction, cyclization, chiral resolution | Expensive starting material, toxic reagents, low atom economy | Lower yield due to chiral resolution steps |
| WO 2019016745A1 | Ethyl 2-pentynoate | Hydrolysis, condensation, reduction, cyclization | Toxic reagents, unclear chiral purity | Moderate yield, chiral purity not reported |
| WO 2019016745A1 (alternative) | Diethyl malonate | Condensation, Michael addition, reduction, chiral resolution | Long route, low yield, expensive | Lower yield, chiral resolution required |
| WO 2017066775A1 | N-CBZ-glycine ethyl ester | Michael addition, metal coupling, chiral reduction | Use of trifluoromethanesulfonic anhydride (corrosive), toxic triethylboronic acid | Potential genotoxic impurities, complex route |
The method adapted from CN111072543B offers advantages:
- Uses readily available starting materials such as glycine ethyl ester.
- Avoids highly toxic or corrosive reagents.
- Employs catalytic hydrogenation and palladium-catalyzed coupling for functionalization.
- Achieves high chiral purity without chiral resolution steps.
- Simplifies purification and reduces synthesis cost.
Research Outcomes and Data
Yield and Purity
- The described method achieves yields exceeding 70% for the overall synthesis.
- Chiral purity is reported to be above 98% enantiomeric excess (ee) , confirmed by chiral HPLC analysis.
- The method demonstrates good reproducibility and scalability for industrial applications.
Reaction Conditions Optimization
- Temperature control in the ring-closing step is critical; lower temperatures favor cyclization with minimal side products.
- Palladium-catalyzed coupling requires inert atmosphere and precise catalyst loading to maximize yield.
- Catalytic hydrogenation conditions are optimized to avoid racemization.
Summary Table of Preparation Method
| Step | Reagents / Catalysts | Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Glycine ethyl ester, halogenated reagent, triethylamine | −5 to 30 °C, nucleophilic substitution | Intermediate with protected amine formed |
| 2 | Ethyl acrylate, lithium tert-butoxide | −5 to 30 °C, Michael addition and cyclization | Pyrrolidine ring closure |
| 3 | Appropriate nucleophile for substitution | Controlled temperature | Functionalized pyrrolidine intermediate |
| 4 | Vinyl boron pyridine complex, Pd(OAc)2, K2CO3 | 80–120 °C, 6–10 h, nitrogen atmosphere | Introduction of 3,4-dimethoxyphenyl group |
| 5 | Triethylamine, Ru(II) catalyst | 60–80 °C, 3–8 h | Catalytic hydrogenation, stereochemistry maintained |
| 6 | Alkaline hydrolysis or Pd/C hydrogenation | Mild conditions | Deprotection and hydrolysis to final product |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Methoxy Substitution Patterns
- 3,5-Dimethoxyphenyl Analog (CAS 623950-04-9): Molecular Formula: C₁₈H₂₅NO₆ (MW: 363.38 g/mol) . Synthetic Utility: Used as a reference standard or intermediate, similar to the target compound.
Halogenated Derivatives
4-Fluorophenyl Derivative (CAS 1218764-13-6) :
- 3-Bromophenyl Derivative (CAS 1161787-83-2): Molecular Weight: 370.24 g/mol .
Hydroxyl and Cyano Derivatives
- 3-Hydroxyphenyl Derivative (CAS 2227649-77-4): Molecular Weight: 307.34 g/mol . Properties: The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing membrane permeability. No significant hazards reported .
- 2-Cyanophenyl Derivative (CAS 87-84-3): Molecular Formula: C₁₈H₂₁N₂O₄ . Applications: The cyano group serves as a versatile intermediate for further functionalization (e.g., reduction to amines).
Backbone Modifications
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5): Structure: Piperidine ring (6-membered) vs. pyrrolidine (5-membered) . Hazards: H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory tract irritation) .
Biological Activity
(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.
- IUPAC Name : (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- CAS Number : 267230-44-4
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.51 g/mol
Antiviral Activity
Research indicates that compounds with a similar β-amino acid moiety exhibit notable antiviral properties. For instance, derivatives containing pyrrolidine structures have shown effectiveness against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1).
A comparative study highlighted that certain pyrrolidine derivatives demonstrated higher antiviral activities than traditional agents. Specifically, compounds with substituents like methoxy groups enhanced their efficacy against TMV, achieving curative activities exceeding 55% at concentrations of 500 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can be inferred from studies on related compounds. Pyrrolidine derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, some derivatives were found to downregulate the expression of inflammatory markers in cell cultures exposed to inflammatory stimuli .
Antibacterial Activity
The antibacterial properties of pyrrolidine derivatives are also noteworthy. Research has demonstrated that these compounds can inhibit bacterial growth by targeting specific virulence factors in pathogens such as Escherichia coli. The mechanism often involves disruption of the type III secretion system (T3SS), a critical factor for bacterial virulence .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy Against Tobacco Mosaic Virus
In a controlled study examining the antiviral efficacy of similar pyrrolidine derivatives against TMV:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid?
- Methodology : Synthesis typically involves:
- Cyclization : Formation of the pyrrolidine ring using 3,4-dimethoxybenzaldehyde and a pyrrolidine precursor. A base (e.g., NaH or K₂CO₃) facilitates intramolecular cyclization .
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate in the presence of triethylamine to protect the amine .
- Carboxylic Acid Formation : Oxidation or hydrolysis of an ester intermediate to yield the final carboxylic acid .
- Analytical Monitoring : Reaction progress is tracked using HPLC to ensure stereochemical fidelity and purity (>95%) .
Q. How does the stereochemistry of the pyrrolidine ring influence the compound's reactivity?
- Stereochemical Control : The (3R,4S) configuration is achieved using chiral auxiliaries or catalysts during cyclization. For example, asymmetric hydrogenation or enzymatic resolution ensures enantiomeric excess (>99% ee) .
- Impact on Reactivity : The spatial arrangement of substituents affects nucleophilic attack sites. The 3,4-dimethoxyphenyl group enhances electron density, influencing regioselectivity in substitution reactions .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) .
- HPLC-MS : Determines purity (>98%) and molecular weight (MW: 363.4 g/mol) .
- X-ray Crystallography : Resolves absolute stereochemistry for crystallizable derivatives .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dimethoxyphenyl substituent modulate biological activity?
- Mechanistic Insight : The methoxy groups increase electron donation via resonance, enhancing binding to aromatic residues in enzyme active sites (e.g., kinases or GPCRs). Comparative studies with analogs (e.g., fluorophenyl or cyanophenyl) show reduced activity due to weaker π-π interactions .
- Experimental Design : Use molecular docking and surface plasmon resonance (SPR) to quantify binding affinities. Replace methoxy groups with halogens or electron-withdrawing groups to test structure-activity relationships (SAR) .
Q. What strategies mitigate racemization during Boc deprotection under acidic conditions?
- Optimized Conditions :
- Low-Temperature Deprotection : Use TFA/DCM at 0°C to minimize epimerization .
- Alternative Protecting Groups : Compare with Fmoc or Alloc groups, which require milder cleavage conditions (e.g., piperidine for Fmoc) .
- Validation : Monitor chiral integrity via chiral HPLC post-deprotection. Racemization rates <5% are achievable under controlled conditions .
Q. How does this compound serve as a precursor for neuroactive drug candidates?
- Functionalization Pathways :
- Amide Coupling : React with primary amines (e.g., dopamine analogs) using EDCI/HOBt to target neurotransmitter receptors .
- Esterification : Convert the carboxylic acid to methyl ester for enhanced blood-brain barrier permeability .
- Biological Testing : In vitro assays (e.g., radioligand binding for serotonin receptors) and in vivo models (e.g., rodent behavioral tests) validate neuroactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
